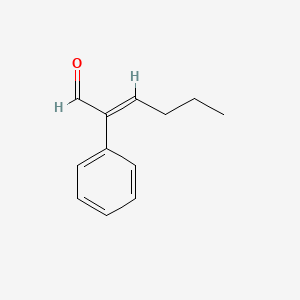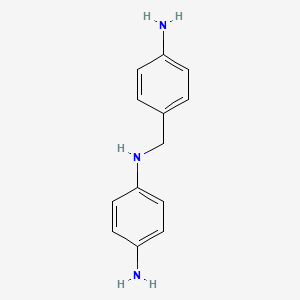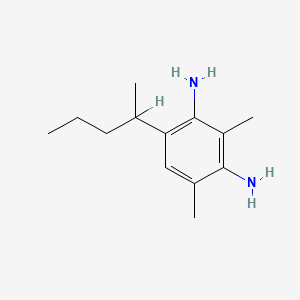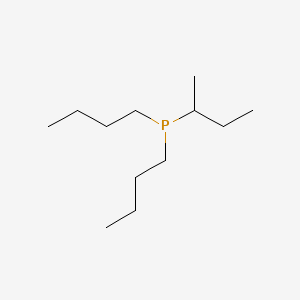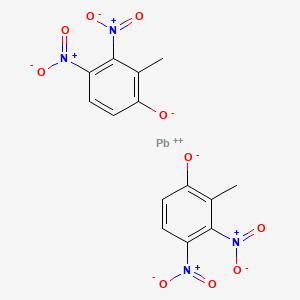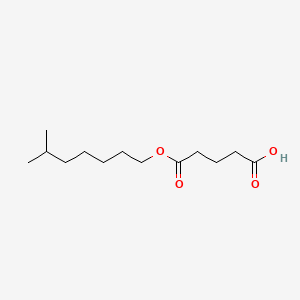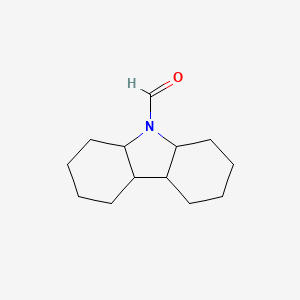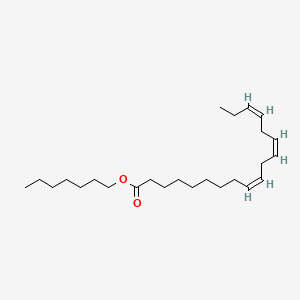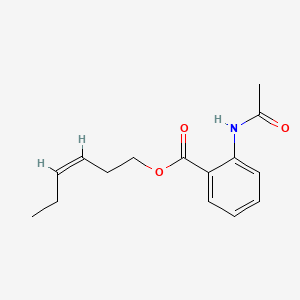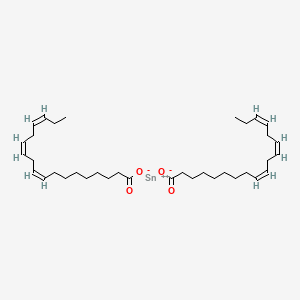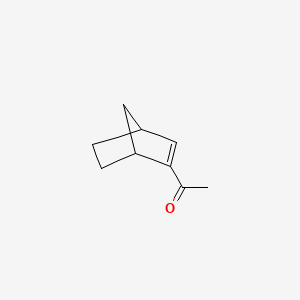
4-Vinyloxybenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinyloxybenzenesulphonic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by the presence of a vinyloxy group attached to a benzene ring, which is further substituted with a sulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinyloxybenzenesulphonic acid typically involves the reaction of 4-hydroxybenzenesulphonic acid with acetylene in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process can be summarized as follows:
Starting Material: 4-hydroxybenzenesulphonic acid
Reagent: Acetylene
Catalyst: Palladium on carbon (Pd/C)
Solvent: Dimethylformamide (DMF)
Reaction Conditions: Elevated temperature and pressure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as crystallization and distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Vinyloxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The vinyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonic acid group can lead to the formation of sulfonates.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-formylbenzenesulphonic acid or 4-carboxybenzenesulphonic acid.
Reduction: Formation of 4-vinyloxybenzenesulfonates.
Substitution: Formation of 4-nitrobenzenesulphonic acid or 4-halobenzenesulphonic acid
Aplicaciones Científicas De Investigación
4-Vinyloxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create sulfonated polymers with unique properties.
Biology: Employed in the synthesis of biomaterials, such as hydrogels and scaffolds, which are used in tissue engineering and regenerative medicine.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including surfactants and detergents, due to its sulfonic acid group
Mecanismo De Acción
The mechanism of action of 4-vinyloxybenzenesulphonic acid involves its interaction with molecular targets through its functional groups. The vinyloxy group can participate in polymerization reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzenesulphonic acid: Lacks the vinyloxy group but has similar sulfonic acid functionality.
4-Methoxybenzenesulphonic acid: Contains a methoxy group instead of a vinyloxy group.
4-Ethenyloxybenzenesulphonic acid: Similar structure but with an ethenyloxy group instead of a vinyloxy group.
Uniqueness
4-Vinyloxybenzenesulphonic acid is unique due to the presence of both the vinyloxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in polymerization, complex formation, and various chemical reactions .
Propiedades
Número CAS |
85554-78-5 |
|---|---|
Fórmula molecular |
C8H8O4S |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
4-ethenoxybenzenesulfonic acid |
InChI |
InChI=1S/C8H8O4S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h2-6H,1H2,(H,9,10,11) |
Clave InChI |
HSWUAGZRTRVDRA-UHFFFAOYSA-N |
SMILES canónico |
C=COC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



